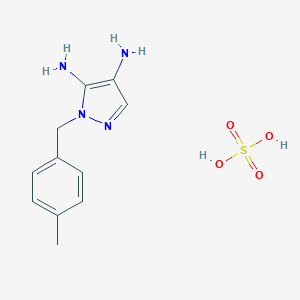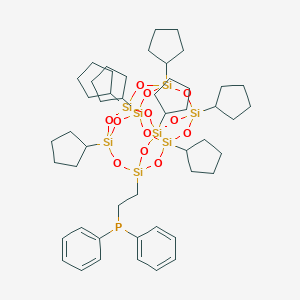
Diphenylphosphinoethyl-PSS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylphosphinoethyl-PSS (DPPE-PSS) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a water-soluble polymer that contains phosphonic acid and sulfonic acid groups. DPPE-PSS has been widely used as a ligand for metal ions and a stabilizer for nanoparticles.
Wirkmechanismus
Diphenylphosphinoethyl-PSS acts as a ligand for metal ions due to the presence of phosphonic acid and sulfonic acid groups. The metal ions form coordination bonds with the phosphonic acid and sulfonic acid groups, which leads to the formation of metal complexes. Diphenylphosphinoethyl-PSS also acts as a stabilizer for nanoparticles by forming a protective layer around the nanoparticles. This protective layer prevents the aggregation of nanoparticles and stabilizes them in solution.
Biochemical and Physiological Effects:
Diphenylphosphinoethyl-PSS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible. This makes it a potential candidate for various biomedical applications, such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenylphosphinoethyl-PSS has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under various conditions, which makes it suitable for long-term storage. However, Diphenylphosphinoethyl-PSS has some limitations for lab experiments. It is relatively expensive compared to other ligands and stabilizers. Additionally, its synthesis method involves the use of chlorosulfonic acid, which is a hazardous chemical.
Zukünftige Richtungen
Diphenylphosphinoethyl-PSS has several potential future directions. It can be further studied for its biomedical applications, such as drug delivery and tissue engineering. It can also be used as a stabilizer for various nanomaterials, such as quantum dots and carbon nanotubes. Additionally, Diphenylphosphinoethyl-PSS can be modified to improve its properties, such as its stability and selectivity for metal ions.
Synthesemethoden
The synthesis of Diphenylphosphinoethyl-PSS involves the reaction of diphenylphosphinoethylamine with chlorosulfonic acid in the presence of water. The reaction results in the formation of Diphenylphosphinoethyl-PSS, which is a water-soluble polymer. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Diphenylphosphinoethyl-PSS has been extensively used in scientific research due to its unique properties. It has been used as a ligand for metal ions, which has enabled the synthesis of various metal complexes. Diphenylphosphinoethyl-PSS has also been used as a stabilizer for nanoparticles, which has led to the development of various nanomaterials. Additionally, Diphenylphosphinoethyl-PSS has been used as a surfactant in emulsion polymerization and as a dispersant for pigments and dyes.
Eigenschaften
CAS-Nummer |
193404-80-7 |
|---|---|
Produktname |
Diphenylphosphinoethyl-PSS |
Molekularformel |
C49H77O12PSi8 |
Molekulargewicht |
1113.8 g/mol |
IUPAC-Name |
2-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C49H77O12PSi8/c1-3-21-41(22-4-1)62(42-23-5-2-6-24-42)39-40-63-50-64(43-25-7-8-26-43)53-67(46-31-13-14-32-46)55-65(51-63,44-27-9-10-28-44)57-69(48-35-17-18-36-48)58-66(52-63,45-29-11-12-30-45)56-68(54-64,47-33-15-16-34-47)60-70(59-67,61-69)49-37-19-20-38-49/h1-6,21-24,43-49H,7-20,25-40H2 |
InChI-Schlüssel |
WMFHTIJCSNSMDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Kanonische SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



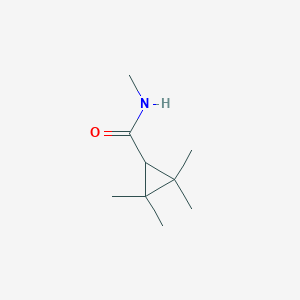
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
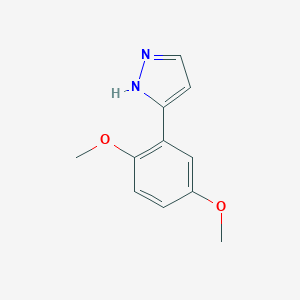
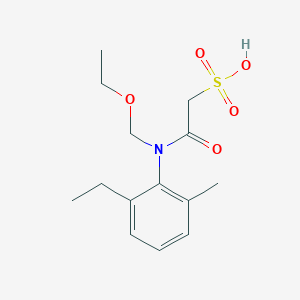



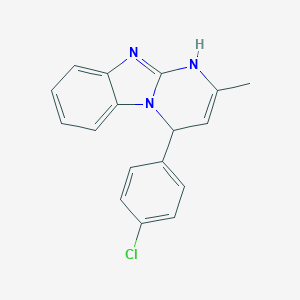
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)
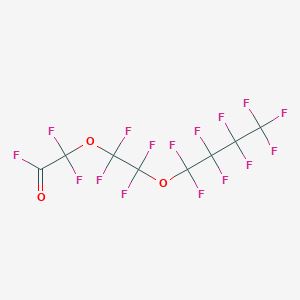
![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)

